molecular formula C18H19NO3 B11231924 N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11231924
M. Wt: 297.3 g/mol
InChI Key: OTQRKDKYVJPMDL-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing oxygen atoms, and a carboxamide functional group. The phenylethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-phenylethylamine with a suitable benzodioxepine derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)maleimide: This compound shares the phenylethyl group but has a different core structure, leading to distinct reactivity and applications.

    Phenoxy acetamide derivatives: These compounds have similar functional groups but differ in their overall structure and properties.

Uniqueness

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique benzodioxepine ring system, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(1-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO3/c1-13(14-6-3-2-4-7-14)19-18(20)15-8-9-16-17(12-15)22-11-5-10-21-16/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,19,20)

InChI Key

OTQRKDKYVJPMDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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